Aggregation Abolition vs. Thermal Stabilization in E. coli Transketolase (TK)
Incorporation of 4-fluorophenylalanine (4F-Phe) at a surface-exposed site (K316) of E. coli transketolase (TK) largely abolished enzyme aggregation at 50 °C. In contrast, incorporation of trifluoromethyl-L-phenylalanine (tfm-Phe) at the same site resulted in a 7.5 °C increase in the thermal denaturation midpoint (Tm) [1]. This indicates that 4F-Phe provides a unique, aggregation-specific stabilization effect distinct from the thermal stabilization offered by other fluorinated phenylalanine analogs.
| Evidence Dimension | Effect on Enzyme Stability and Aggregation at 50 °C |
|---|---|
| Target Compound Data | TK-4F-Phe variant largely abolished aggregation at 50 °C. |
| Comparator Or Baseline | TK-tfm-Phe variant showed a 7.5 °C increase in thermal denaturation midpoint (Tm). |
| Quantified Difference | Abolished aggregation vs. 7.5 °C Tm increase; distinct stabilization mechanisms. |
| Conditions | Site-specific incorporation at residue K316 in E. coli transketolase; incubation at 50 °C. |
Why This Matters
This distinct stabilization mechanism is crucial for users selecting a fluorinated amino acid for enzyme engineering, depending on whether preventing aggregation or enhancing thermal tolerance is the primary goal.
- [1] Scientific Reports. (2024). Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. 14, 28080. View Source
